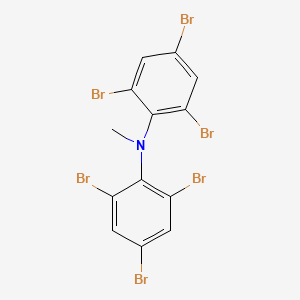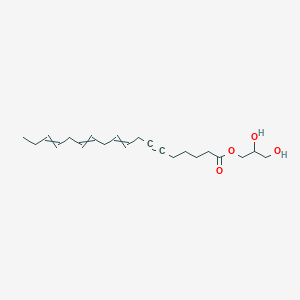![molecular formula C9H7Cl2NO4 B14352640 [(2,6-Dichlorobenzamido)oxy]acetic acid CAS No. 96049-16-0](/img/structure/B14352640.png)
[(2,6-Dichlorobenzamido)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,6-Dichlorobenzamido)oxy]acetic acid is an organic compound that features a benzamido group substituted with two chlorine atoms at the 2 and 6 positions, linked to an acetic acid moiety through an oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dichlorobenzamido)oxy]acetic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with glycine under basic conditions to form the intermediate 2,6-dichlorobenzamidoacetic acid. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dichlorobenzamido)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of dichlorobenzyl alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
[(2,6-Dichlorobenzamido)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,6-Dichlorobenzamido)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparison with Similar Compounds
[(2,6-Dichlorobenzamido)oxy]acetic acid can be compared with other similar compounds, such as:
[(2,4-Dichlorobenzamido)oxy]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
[(2,6-Difluorobenzamido)oxy]acetic acid: Similar structure but with fluorine atoms instead of chlorine.
[(2,6-Dichlorobenzamido)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity.
Properties
CAS No. |
96049-16-0 |
|---|---|
Molecular Formula |
C9H7Cl2NO4 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-[(2,6-dichlorobenzoyl)amino]oxyacetic acid |
InChI |
InChI=1S/C9H7Cl2NO4/c10-5-2-1-3-6(11)8(5)9(15)12-16-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
InChI Key |
IFWXLHZVIJICIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NOCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)

